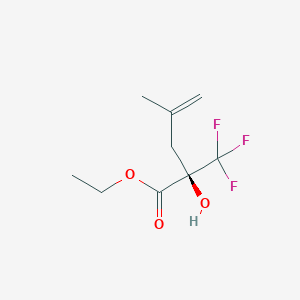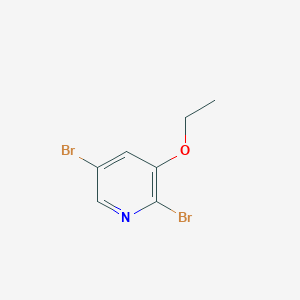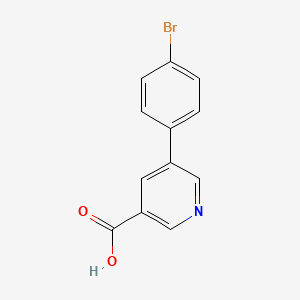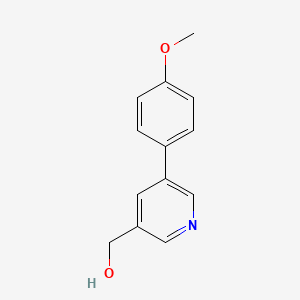![molecular formula C7H9NO5 B3043691 (2E)-3-[(2-Carboxyethyl)carbamoyl]prop-2-enoic acid CAS No. 904217-40-9](/img/structure/B3043691.png)
(2E)-3-[(2-Carboxyethyl)carbamoyl]prop-2-enoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves carbamoylation, a process where a carbamoyl group is introduced into a molecule . A study has shown that 2′-O-modification of the uridine residue with 2-carbamoylethyl groups resulted in a significant improvement of the exonuclease resistance .Chemical Reactions Analysis
Carbamoyl chlorides, which are structurally similar to the compound , can participate in a diverse range of transition metal-catalyzed transformations . These include radical initiated reactions and cross-coupling and annulation reaction modes as well as C–H functionalization .Scientific Research Applications
(2E)-3-[(2-Carboxyethyl)carbamoyl]prop-2-enoic acid has been extensively studied for its various biological activities, such as its role in the regulation of cellular metabolism, its potential as a therapeutic agent, and its potential as a food preservative. This compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential to reduce the risk of cardiovascular diseases, and its ability to protect cells from oxidative damage. This compound has also been studied for its potential to improve cognitive performance and reduce anxiety.
Mechanism of Action
The exact mechanism of action of (2E)-3-[(2-Carboxyethyl)carbamoyl]prop-2-enoic acid is not yet fully understood. However, it has been suggested that this compound may act as a modulator of cellular metabolism by affecting the activity of various enzymes involved in energy production and cell signaling. This compound has also been shown to inhibit the release of pro-inflammatory cytokines, which may explain its anti-inflammatory effects. Additionally, this compound has been found to increase the activity of antioxidant enzymes, which may explain its anti-oxidant effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory effects, as well as anti-oxidant and anti-cancer properties. Additionally, this compound has been found to have protective effects against oxidative damage, as well as positive effects on cognitive performance and anxiety.
Advantages and Limitations for Lab Experiments
The use of (2E)-3-[(2-Carboxyethyl)carbamoyl]prop-2-enoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is a naturally occurring compound and has been extensively studied for its various biological activities. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound and is prone to decomposition. Additionally, it is difficult to measure accurately due to its low solubility in water.
Future Directions
The potential future directions of (2E)-3-[(2-Carboxyethyl)carbamoyl]prop-2-enoic acid research are numerous. One potential direction is to further explore its anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, further research could be conducted to explore its potential to reduce the risk of cardiovascular diseases, and its ability to protect cells from oxidative damage. Additionally, further research could be conducted to explore its potential to improve cognitive performance and reduce anxiety. Finally, further research could be conducted to explore the potential of this compound as a food preservative.
properties
IUPAC Name |
(E)-4-(2-carboxyethylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-2H,3-4H2,(H,8,9)(H,10,11)(H,12,13)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXLDXBKFBWKOV-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNC(=O)/C=C/C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3043610.png)



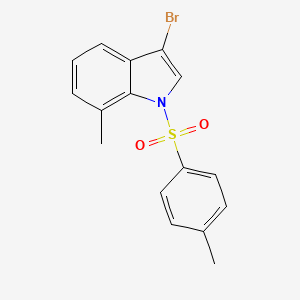
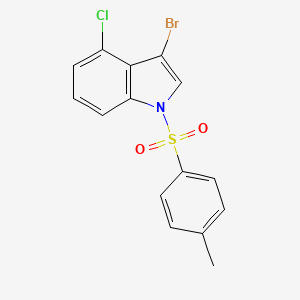
![[1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3043619.png)
